Thermodynamic & Physiochemical Profiling of 2,4,5-Trimethylbenzyl Alcohol
Thermodynamic & Physiochemical Profiling of 2,4,5-Trimethylbenzyl Alcohol
This guide outlines the thermodynamic and physiochemical profile of 2,4,5-Trimethylbenzyl alcohol , a specialized aromatic intermediate.
Technical Guidance for Process Chemistry & Drug Development
Executive Summary
2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9 ) is a critical substituted benzyl alcohol derivative, primarily utilized as a metabolic marker of durene (1,2,4,5-tetramethylbenzene) and a versatile intermediate in the synthesis of heterocyclic bioactive ligands.[1][2][3][4][5][6] Unlike its more symmetric isomer (2,4,6-trimethylbenzyl alcohol), the 2,4,5- isomer presents unique crystal packing and solubility challenges that require precise thermodynamic characterization.
This guide provides a "First-Principles" approach to its properties, focusing on the experimental determination of missing thermodynamic data critical for scale-up and formulation.
Part 1: Molecular Structure & Physiochemical Baseline
The thermodynamic behavior of 2,4,5-trimethylbenzyl alcohol is governed by the steric crowding of the methyl groups and the hydrogen-bonding capability of the benzylic hydroxyl group.
| Property | Value / Description | Source/Note |
| IUPAC Name | (2,4,5-Trimethylphenyl)methanol | |
| CAS Number | 4393-05-9 | Verified |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Physical State | Solid (Crystalline) | Recrystallized from n-hexane [1] |
| Melting Point | ~70–90 °C (Estimated) | Note: 2,4,6-isomer melts at 87-89 °C. 2,4,5-isomer is solid but exact literature value varies by purity/polymorph.[3][7][8][9] |
| Solubility | Soluble in Ethanol, DMSO, DCM. Recrystallizable from hot n-Hexane. | [1] |
| Lipophilicity (LogP) | ~2.6 (Predicted) | Based on trimethylbenzene scaffold |
Structural Context & Isomerism
The 2,4,5-substitution pattern creates an asymmetric electron density distribution compared to the
Figure 1: Synthesis and reactivity pathway of 2,4,5-Trimethylbenzyl alcohol.[3] The compound serves as a pivotal redox junction between the hydrocarbon durene and oxidized benzaldehydes [1, 2].
Part 2: Thermodynamic Properties & Characterization
As a Senior Application Scientist, I emphasize that relying on database values for rare isomers is risky. The following parameters must be empirically validated for every new lot.
1. Solid-State Thermodynamics (Phase Transition)
The enthalpy of fusion (
-
Behavior: The compound forms a crystalline solid that can be recrystallized from non-polar solvents (n-hexane).
-
Eutectic Risks: Literature suggests that trimethylbenzyl alcohol isomers can form eutectic mixtures (e.g., with 2,3,6-isomer) [3].[10] A sharp melting endotherm in DSC is required to confirm isomeric purity.
2. Solution Thermodynamics
The solubility of 2,4,5-trimethylbenzyl alcohol follows the general solubility equation:
-
Solvent Selection:
-
n-Hexane: Low solubility at
, high at reflux. Ideal for purification [1]. -
Ethanol/DMSO: High solubility due to hydroxyl group H-bonding.
-
Water: Low solubility (hydrophobic aromatic core).
-
3. Reaction Thermodynamics (Redox Stability)
The oxidation of 2,4,5-trimethylbenzyl alcohol to 2,4,5-trimethylbenzaldehyde is thermodynamically favorable but kinetically controlled.
-
Monitoring: The conversion is easily tracked by NMR, where the benzylic
signal ( ppm) disappears and the aldehyde signal ( ppm) appears [1].
Part 3: Experimental Protocols
Standardized workflows to validate thermodynamic integrity.
Protocol A: Differential Scanning Calorimetry (DSC) for Purity &
Objective: Determine the precise melting point and enthalpy of fusion to screen for eutectic impurities.
-
Sample Prep: Weigh 2–5 mg of dried 2,4,5-trimethylbenzyl alcohol into a Tzero aluminum pan. Hermetically seal.
-
Equilibration: Equilibrate at
. -
Ramp: Heat at
to . -
Analysis:
- : Extrapolated onset temperature (True Melting Point).
-
Peak Integration: Area under the curve (J/g)
Convert to kJ/mol for . -
Purity Calculation: Use the Van't Hoff plot of the melting depression (
vs ) if purity is suspected .
Protocol B: Solubility Isotherm Determination
Objective: Generate data for process crystallization design.
-
Slurry Generation: Add excess solid to 10 mL of solvent (Hexane, Toluene, or EtOH) in a jacketed vessel.
-
Temperature Control: Stir at target
(e.g., ) for 24 hours. -
Sampling: Stop stirring, allow settling (or use a heated syringe filter).
-
Quantification: Analyze supernatant via HPLC-UV (254 nm) or GC-FID.
-
Plot: Construct a Van't Hoff plot (
vs ) to derive the enthalpy of dissolution ( ).
Figure 2: Characterization workflow for validating the thermodynamic quality of the material.
References
-
Synthesis and Characterization
-
Metabolic Pathway
-
Isomeric Mixtures
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. academic.oup.com [academic.oup.com]
- 3. US3879191A - Use of herbicidal benzyl alcohols - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. 2,4,5-Trimethylbenzyl alcohol | CymitQuimica [cymitquimica.com]
- 7. :: ADVANCED SYNTHESIS :: [advancedsynthesis.com]
- 8. Buy 1,2,4,5-Tetramethylbenzene | 95-93-2 [smolecule.com]
- 9. US2796440A - Preparation of alkoxy-benzylhalides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
